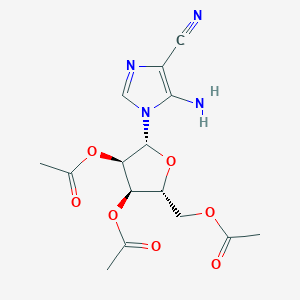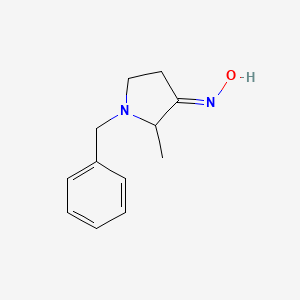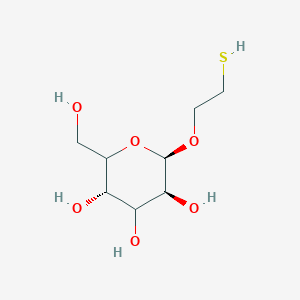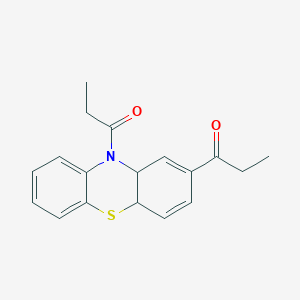
N,2-Dipropionyl phénothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(10-Propanoyl-4a,10a-dihydrophenothiazin-2-yl)propan-1-one is a novel derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen atomsThe molecular formula of 1-(10-Propanoyl-4a,10a-dihydrophenothiazin-2-yl)propan-1-one is C18H19NO2S, and it has a molecular weight of 313.41 g/mol .
Applications De Recherche Scientifique
1-(10-Propanoyl-4a,10a-dihydrophenothiazin-2-yl)propan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe and in photodynamic therapy.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
Target of Action
N,2-Dipropionyl phenothiazine is a novel derivative of phenothiazine . Phenothiazines have been used mainly in psychopharmacology and have shown potent antitumor activity . .
Mode of Action
Phenothiazines, the parent compound of N,2-Dipropionyl phenothiazine, have been known to exert diverse biological activities. They have been associated with antipsychotic, antihistaminic, and antimuscarinic effects . Their fundamental neuroleptic action is connected with the dopaminergic receptors blockade . .
Biochemical Pathways
Phenothiazines have been shown to affect various biochemical pathways. They have demonstrated calmodulin-inhibitory actions, anti-proliferative effects, inhibition of P-glycoprotein transport function, and reversal of multidrug resistance . .
Result of Action
Phenothiazines have been shown to possess potent antitumor activity . They have demonstrated cytotoxic, antiproliferative, and proapoptotic properties toward different types of cancer . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10-Propanoyl-4a,10a-dihydrophenothiazin-2-yl)propan-1-one typically involves the modification of the phenothiazine coreThis can be achieved through acylation reactions using propionyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of 1-(10-Propanoyl-4a,10a-dihydrophenothiazin-2-yl)propan-1-one may involve large-scale acylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(10-Propanoyl-4a,10a-dihydrophenothiazin-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its parent phenothiazine structure.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Parent phenothiazine.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenothiazine: The parent compound, known for its use in antipsychotic medications.
Chlorpromazine: A phenothiazine derivative used as an antipsychotic drug.
Thioridazine: Another phenothiazine derivative with antipsychotic properties.
Uniqueness
1-(10-Propanoyl-4a,10a-dihydrophenothiazin-2-yl)propan-1-one is unique due to its specific structural modifications, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(10-propanoyl-4a,10a-dihydrophenothiazin-2-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c1-3-15(20)12-9-10-17-14(11-12)19(18(21)4-2)13-7-5-6-8-16(13)22-17/h5-11,14,17H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHJGWOQTFPHTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2C(C=C1)SC3=CC=CC=C3N2C(=O)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
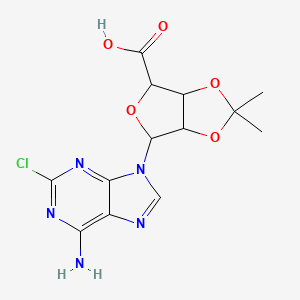


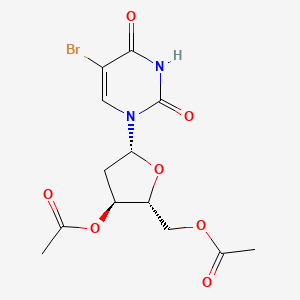

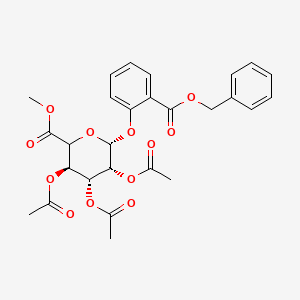

![4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-b-D-ribofuranosyl)-imidazo[4,5-c]pyridine](/img/structure/B1140140.png)
